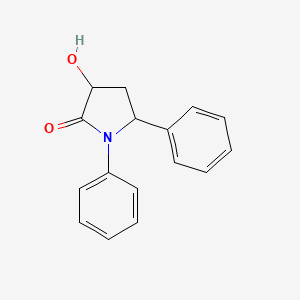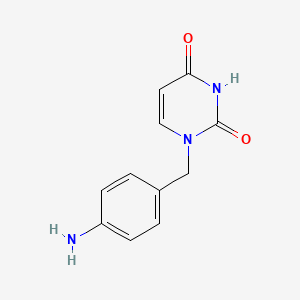![molecular formula C13H12N2O3 B14006269 6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione CAS No. 25860-54-2](/img/structure/B14006269.png)
6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- is a heterocyclic compound that belongs to the class of furopyrimidines. These compounds are known for their diverse biological activities, including antimalarial, antifolate, antitumor, antiviral, antibacterial, antifungal, and antihypertensive properties .
Preparation Methods
The synthesis of FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- can be achieved through various methods. One efficient route involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . Another method includes the ceric ammonium nitrate-mediated cyclization reactions of N,N’-dimethylbarbituric acid with olefins . Industrial production methods often utilize these catalytic and cyclization reactions due to their efficiency and high yield.
Chemical Reactions Analysis
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Scientific Research Applications
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- has significant applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potent biological activities, making it a valuable tool in studying cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes such as Chk1, GSK-3β, ACK1, and PI3K p110α . These interactions disrupt cellular processes, leading to the compound’s antitumor and analgesic effects. The compound also induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle .
Comparison with Similar Compounds
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Thioxofuro[2,3-D]PYRIMIDINE-2,4-DIONE: Exhibits similar biological activities but with different substitution patterns.
Benzofuro[2,3-D]PYRIMIDINONE: Known for its analgesic and antitumor properties.
Pyrido[2,3-D]PYRIMIDIN-5-ONE: Used in medicinal chemistry for its potent enzyme inhibition.
These compounds share structural similarities but differ in their specific biological activities and applications.
]pyrimidinediones and thioxofuro [2,3- ]pyrimidineones : Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents : Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents : Synthesis of new pyrido [2,3-d]pyrimidin-5-one, pyrido [2,3-d]pyrimidinProperties
CAS No. |
25860-54-2 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
6-methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-13(9-5-3-2-4-6-9)10(16)14-12(17)15-11(13)18-8/h2-6,8H,7H2,1H3,(H,14,16,17) |
InChI Key |
SLPIOAZLKQPBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(=O)NC(=O)N=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


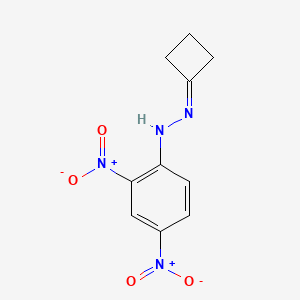
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)

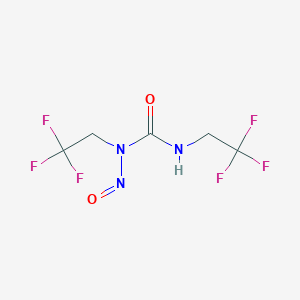
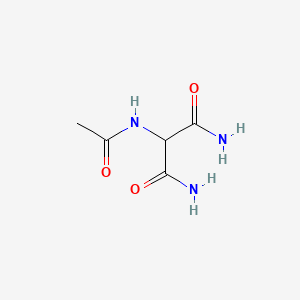

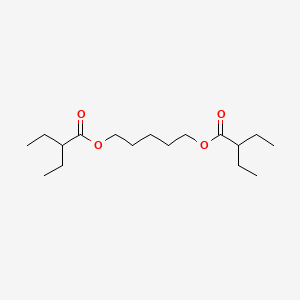
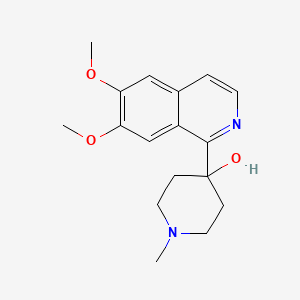
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
